![molecular formula C18H15N3O2S B14494715 N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline CAS No. 63326-07-8](/img/structure/B14494715.png)
N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline is a complex organic compound with a unique structure that includes a quinoline ring, a nitro group, and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline typically involves multiple steps, starting with the preparation of the quinoline ring The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
- 4-Hydroxy-2-quinolones
Uniqueness
N-[1-(Methylsulfanyl)-2-nitro-2-(quinolin-2-yl)ethenyl]aniline is unique due to the presence of both the quinoline ring and the nitro group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63326-07-8 |
|---|---|
Molekularformel |
C18H15N3O2S |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(1-methylsulfanyl-2-nitro-2-quinolin-2-ylethenyl)aniline |
InChI |
InChI=1S/C18H15N3O2S/c1-24-18(19-14-8-3-2-4-9-14)17(21(22)23)16-12-11-13-7-5-6-10-15(13)20-16/h2-12,19H,1H3 |
InChI-Schlüssel |
HZNLHNMLUJUNOL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C(C1=NC2=CC=CC=C2C=C1)[N+](=O)[O-])NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



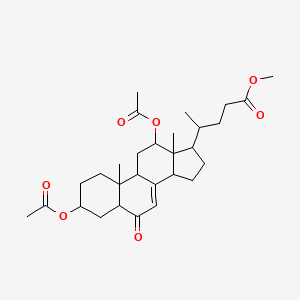
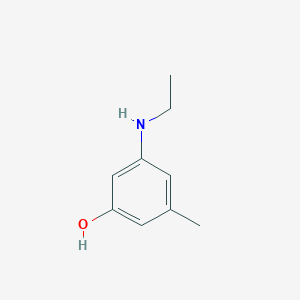
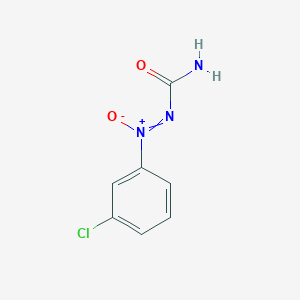


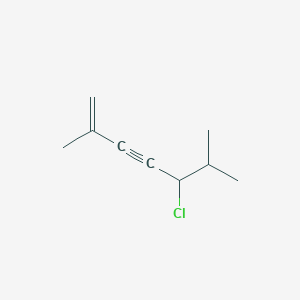

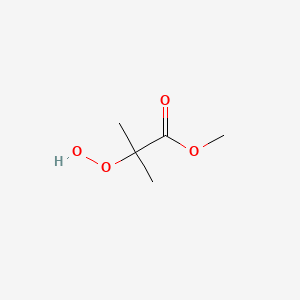

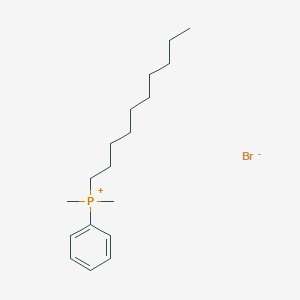
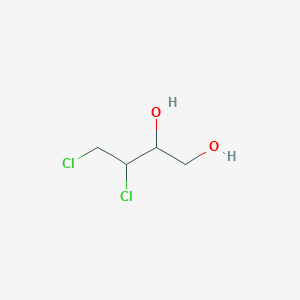

![9-Ethyl-3-[5-(furan-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14494710.png)
